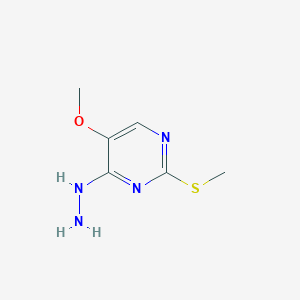

4-Hydrazino-5-methoxy-2-methylthiopyrimidine

Description

Properties

IUPAC Name |

(5-methoxy-2-methylsulfanylpyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4OS/c1-11-4-3-8-6(12-2)9-5(4)10-7/h3H,7H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETNMJZAZXGQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1NN)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydrazino-5-methoxy-2-methylthiopyrimidine: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine, a substituted pyrimidine with significant potential in medicinal chemistry and drug development. While direct experimental data for this specific molecule is limited in publicly available literature, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and exploration of its therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Promise of Substituted Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of approved drugs.[1] The strategic substitution of the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of potent and selective therapeutic agents.[1] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The title compound, this compound, incorporates three key functional groups—a hydrazino group, a methoxy group, and a methylthio group—that are known to modulate biological activity. The hydrazino moiety, in particular, is a versatile functional group for the synthesis of various heterocyclic systems and has been incorporated into numerous compounds with therapeutic potential.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of this compound is characterized by a pyrimidine ring substituted at positions 2, 4, and 5.

Structure:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Chloro-5-methoxy-2-methylthiopyrimidine

This step involves the chlorination of a corresponding hydroxypyrimidine. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation. [4]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 4,5-dihydroxy-2-methylthiopyrimidine in an excess of phosphorus oxychloride (POCl₃).

-

Reaction Conditions: Slowly add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to the suspension. Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. The crude product will precipitate out of the aqueous solution.

-

Isolation: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum.

Step 2: Synthesis of this compound

The conversion of the 4-chloro intermediate to the final hydrazino product is achieved through nucleophilic aromatic substitution with hydrazine hydrate.

-

Reaction Setup: Dissolve the 4-Chloro-5-methoxy-2-methylthiopyrimidine intermediate in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.

-

Reaction Conditions: Add an excess of hydrazine hydrate to the solution at room temperature. The reaction is typically exothermic. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Isolation: Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure. The resulting residue can be triturated with water to induce precipitation.

-

Purification: Collect the crude product by filtration and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Characterization and Self-Validating System

A crucial aspect of synthesizing a novel compound is its unambiguous characterization to confirm its structure and purity. The following analytical techniques constitute a self-validating system for the synthesized this compound.

Table 2: Analytical Methods for Structural Elucidation and Purity Assessment

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons of the methylthio and methoxy groups, protons of the hydrazino group, and the C6-proton of the pyrimidine ring. The chemical shifts and coupling patterns will be characteristic of the proposed structure. [5] |

| ¹³C NMR | Resonances for all six carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (e.g., carbons attached to nitrogen, oxygen, and sulfur). [5] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight (186.24 m/z). Fragmentation patterns will likely involve the loss of the hydrazino, methoxy, and methylthio groups, providing further structural confirmation. [6] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (hydrazino group), C-H stretching (methyl groups), C=N and C=C stretching (pyrimidine ring), and C-O stretching (methoxy group). |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be in close agreement with the calculated values for the molecular formula C₆H₁₀N₄OS. |

Potential Applications in Drug Development

Substituted pyrimidines are a well-established class of "privileged scaffolds" in drug discovery, meaning they are capable of binding to a variety of biological targets with high affinity. [7]The unique combination of functional groups in this compound suggests several promising avenues for therapeutic applications.

Anticancer Activity

Many pyrimidine derivatives exhibit potent anticancer activity by targeting various cellular pathways involved in cancer progression. [8]The 2-thiopyrimidine and 2-methylthiopyrimidine moieties, in particular, have been found in compounds with significant antitumor properties. [9][10]These compounds can act as inhibitors of protein kinases, which are often dysregulated in cancer cells. The hydrazino group can also contribute to the anticancer profile, and its presence allows for further derivatization to explore structure-activity relationships.

Kinase Inhibition

The pyrimidine core is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions within the ATP-binding pocket of kinases. The substituents at the 2, 4, and 5 positions play a crucial role in determining the selectivity and potency of kinase inhibition. The 2-methylthio group can provide beneficial hydrophobic interactions, while the 5-methoxy group can influence the electronic properties and conformation of the molecule.

Antimicrobial and Anti-inflammatory Agents

Pyrimidine derivatives have also been investigated for their antimicrobial and anti-inflammatory activities. [1][11]The sulfur atom in the 2-methylthio group can be a key pharmacophoric element for these activities. The hydrazino group can be a precursor for the synthesis of pyrazole-fused pyrimidines, a class of compounds known for their diverse biological activities.

Conclusion

While this compound is a molecule with limited direct characterization in the current scientific literature, this in-depth technical guide provides a strong foundation for its synthesis, characterization, and potential applications based on the well-established chemistry of related pyrimidine derivatives. The proposed synthetic route is robust and relies on standard organic transformations. The outlined analytical methods provide a comprehensive strategy for structural verification and purity assessment. The potential of this compound as a scaffold in drug discovery, particularly in the areas of oncology and kinase inhibition, warrants further investigation. This guide serves as a valuable resource for researchers poised to explore the therapeutic potential of this promising substituted pyrimidine.

References

[4]Process for the preparation of chloropyrimidines. Google Patents. [2]Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. 2018-09-14. [9]Synthesis and biological evaluation of 2-thiopyrimidine derivatives. ResearchGate. 2025-08-06. [12]Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. 2024-10-24. [13]Chemical Properties of Pyrimidine, 2-(methylthio)- (CAS 823-09-6). Cheméo. [3]Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. 2017-04-03. [8]Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. 2025-03-18. [11]Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. 2025-08-05. [5]A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem. [1]Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [7]Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. [14]Method for synthesizing 4-chloro-pyridine. Google Patents. Annulative Skeletal Diversification of Pyrimidines to Expanded Heteroaromatic Space. Journal of the American Chemical Society - ACS Publications. 2025-12-02. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. 2024-07-15. [15]Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org. [16]A deconstruction–reconstruction strategy for pyrimidine diversification. PMC - NIH. [17]Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. University of Miami. 2018-11-13. [18]Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PMC - NIH. [10]THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Jetir.Org. [6]A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jetir.org [jetir.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Pyrimidine, 2-(methylthio)- (CAS 823-09-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 15. preprints.org [preprints.org]

- 16. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Research Portal [scholarship.miami.edu]

- 18. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

CAS 89488-88-0 chemical information and safety data

An in-depth technical guide on the chemical with CAS number 89488-88-0 cannot be provided at this time. Comprehensive searches for this specific CAS number have not yielded any corresponding chemical information, suggesting that the identifier may be incorrect or not publicly documented.

Extensive database searches for "CAS 89488-88-0" did not return a specific chemical entity. This prevents the creation of the requested technical guide, as the foundational information regarding the chemical's identity, properties, and safety data is unavailable.

For researchers, scientists, and drug development professionals, accurate identification of a chemical substance is the critical first step in any investigation. Without a valid CAS number that links to a known substance, it is not possible to provide the in-depth technical and safety information required for laboratory work.

It is recommended to verify the CAS number for accuracy. Should a corrected CAS number be provided, a comprehensive technical guide can be developed.

An In-depth Technical Guide to the Synthesis Precursors of 5-methoxy-2-(methylthio)pyrimidin-4-ylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis precursors for 5-methoxy-2-(methylthio)pyrimidin-4-ylhydrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in a multitude of biologically active molecules, including kinase inhibitors for cancer therapy.[1][2][3] This guide details the strategic pathways for the synthesis of key precursors, focusing on the preparation of chloropyrimidine intermediates, which are pivotal for the introduction of the hydrazinyl moiety. The methodologies presented are grounded in established chemical principles and supported by literature precedents, offering a valuable resource for researchers engaged in the synthesis of novel pyrimidine-based compounds.

Introduction: The Significance of Substituted Pyrimidines in Drug Discovery

The pyrimidine ring system is a fundamental building block in the realm of medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence in biologically active compounds stems from its ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing for interactions with a wide range of biological targets. Notably, substituted pyrimidines have emerged as a privileged scaffold in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[4] The targeted inhibition of kinases is a cornerstone of modern oncology, and the versatile nature of the pyrimidine core allows for the fine-tuning of inhibitor selectivity and potency.

5-methoxy-2-(methylthio)pyrimidin-4-ylhydrazine represents a valuable intermediate for the synthesis of more complex molecules, particularly those designed to interact with ATP-binding sites of kinases. The hydrazine group serves as a versatile handle for further chemical modifications, enabling the construction of diverse compound libraries for drug screening. This guide delineates the synthetic routes to access the key precursors of this important molecule.

Strategic Synthesis of Key Precursor: 4-chloro-5-methoxy-2-(methylthio)pyrimidine

The primary and most direct precursor to 5-methoxy-2-(methylthio)pyrimidin-4-ylhydrazine is its 4-chloro analogue. The chloro group at the 4-position of the pyrimidine ring is an excellent leaving group, readily displaced by nucleophiles such as hydrazine. The synthesis of this key chloro-intermediate commences from the corresponding pyrimidin-4-ol.

Synthesis of 5-methoxy-2-(methylthio)pyrimidin-4-ol

The synthesis of the starting material, 5-methoxy-2-(methylthio)pyrimidin-4-ol, can be achieved from commercially available 2-thiouracil. The procedure involves the S-methylation of the thiouracil followed by the introduction of the methoxy group. A more direct precursor, 2-(methylthio)pyrimidin-4-ol, can also be synthesized from 2-thiouracil.[5]

Experimental Protocol: Synthesis of 2-(Methylthio)pyrimidin-4-ol [5]

-

Dissolve 2-thiouracil (37 g) in an aqueous solution of sodium hydroxide (23 g in 200 mL of water).

-

Stir the mixture at room temperature.

-

Add iodomethane (20 mL) to the solution and continue stirring overnight.

-

Acidify the reaction mixture with acetic acid (17 mL).

-

Collect the resulting precipitate by filtration and wash with ice water.

-

Dry the solid to obtain 2-(methylthio)pyrimidin-4-ol (28 g).

While a direct literature procedure for the methoxylation of 2-(methylthio)pyrimidin-4-ol at the 5-position was not prominently found in the initial search, this transformation can be conceptually approached through electrophilic methoxylation strategies or by starting from a precursor already containing the 5-methoxy group. For the purpose of this guide, we will consider 5-methoxy-2-(methylthio)pyrimidin-4-ol (CAS 1671-08-5) as a commercially available or readily synthesizable starting material.[6]

Chlorination of 5-methoxy-2-(methylthio)pyrimidin-4-ol

The conversion of the hydroxyl group at the 4-position to a chloro group is a crucial step. This is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common and effective reagent for this transformation.[7]

Experimental Protocol: Synthesis of 4-chloro-5-methoxy-2-(methylthio)pyrimidine [7]

-

To a reaction vessel, add 5-methoxy-2-(methylthio)pyrimidin-4-ol.

-

Under an inert atmosphere and with cooling (ice-water bath), slowly add phosphorus oxychloride (POCl₃).

-

After the addition is complete, heat the reaction mixture to 80 °C for 1 hour.

-

Cool the reaction mixture to room temperature and carefully quench by adding it to a cold (0-5 °C) aqueous solution of a base, such as 25% ammonia, until the mixture is neutralized.

-

Filter the precipitated solid.

-

Recrystallize the crude product from a suitable solvent, such as petroleum ether, to yield pure 4-chloro-5-methoxy-2-(methylthio)pyrimidine.

Table 1: Summary of Reaction Parameters for the Synthesis of 4-chloro-5-methoxy-2-(methylthio)pyrimidine

| Parameter | Value | Reference |

| Starting Material | 5-methoxy-2-(methylthio)pyrimidin-4-ol | [7] |

| Reagent | Phosphorus oxychloride (POCl₃) | [7] |

| Temperature | 80 °C | [7] |

| Reaction Time | 1 hour | [7] |

| Quenching Agent | 25% Ammonia solution | [7] |

Diagram 1: Synthesis of 4-chloro-5-methoxy-2-(methylthio)pyrimidine

Caption: Chlorination of the pyrimidinol to the key chloropyrimidine intermediate.

Alternative Precursor Synthesis: 2,4-dichloro-5-methoxypyrimidine

In some synthetic strategies, a more reactive precursor, 2,4-dichloro-5-methoxypyrimidine, may be advantageous. The presence of two chloro groups allows for sequential nucleophilic substitution reactions, offering greater synthetic flexibility.

Synthesis of 2,4-dihydroxy-5-methoxypyrimidine

The synthesis of the dichlorinated precursor begins with the formation of the pyrimidine ring. 2,4-dihydroxy-5-methoxypyrimidine (also known as 5-methoxyuracil) is a common starting material.

Experimental Protocol: Synthesis of 2,4-dihydroxy-5-methoxypyrimidine [8]

-

In a suitable reaction vessel, add ethyl formate and solid sodium methoxide and stir.

-

Cool the mixture and add methyl methoxyacetate to initiate a condensation reaction.

-

To the resulting intermediate, add methanol and urea.

-

Heat the mixture to reflux.

-

After the reaction is complete, concentrate the mixture, dissolve it in water, cool, and neutralize.

-

Filter and dry the precipitate to obtain 2,4-dihydroxy-5-methoxypyrimidine.

Chlorination of 2,4-dihydroxy-5-methoxypyrimidine

Similar to the synthesis of the monochloro-pyrimidine, the dihydroxy-pyrimidine is chlorinated using a strong chlorinating agent.

Experimental Protocol: Synthesis of 2,4-dichloro-5-methoxypyrimidine [9][10]

-

To a reaction vessel, add 2,4-dihydroxy-5-methoxypyrimidine, a solvent, and phosphorus oxychloride (POCl₃).

-

Add an acid-binding agent, such as N,N-dimethylaniline.

-

Heat the reaction mixture under reflux for approximately 2-6 hours.[10]

-

After completion, cool the reaction and quench by slowly pouring it into crushed ice.

-

Extract the product with an organic solvent (e.g., ether).

-

Purify the crude product by recrystallization from a suitable solvent (e.g., light petroleum ether) to yield 2,4-dichloro-5-methoxypyrimidine.

Table 2: Summary of Reaction Parameters for the Synthesis of 2,4-dichloro-5-methoxypyrimidine

| Parameter | Value | Reference(s) |

| Starting Material | 2,4-dihydroxy-5-methoxypyrimidine | [9][10] |

| Reagent | Phosphorus oxychloride (POCl₃) | [9][10] |

| Acid-binding agent | N,N-dimethylaniline | [9] |

| Temperature | Reflux | [9][10] |

| Reaction Time | 2-6 hours | [10] |

Diagram 2: Synthesis of 2,4-dichloro-5-methoxypyrimidine

Caption: Dichlorination of the dihydroxypyrimidine.

Synthesis of 5-methoxy-2-(methylthio)pyrimidin-4-ylhydrazine

The final step in the synthesis of the target hydrazine involves the nucleophilic substitution of the chloro group on the pyrimidine ring with hydrazine. This reaction is a well-established method for the preparation of hydrazinyl-substituted heterocycles.[11]

Proposed Experimental Protocol: Synthesis of 5-methoxy-2-(methylthio)pyrimidin-4-ylhydrazine

-

Dissolve 4-chloro-5-methoxy-2-(methylthio)pyrimidine in a suitable solvent, such as ethanol or methanol.[1]

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add hydrazine hydrate to the cooled solution. An excess of hydrazine hydrate is typically used.[1]

-

Allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.

-

Alternatively, the reaction mixture can be poured into crushed ice to induce precipitation.[1]

-

Wash the filtered solid with cold water and dry to afford 5-methoxy-2-(methylthio)pyrimidin-4-ylhydrazine.

Diagram 3: Synthesis of 5-methoxy-2-(methylthio)pyrimidin-4-ylhydrazine

Caption: Final hydrazinolysis step to yield the target compound.

Conclusion

The synthesis of 5-methoxy-2-(methylthio)pyrimidin-4-ylhydrazine relies on a robust and well-documented synthetic sequence. The key transformations involve the chlorination of a pyrimidin-4-ol precursor, followed by a nucleophilic substitution with hydrazine. The choice of starting material, either 5-methoxy-2-(methylthio)pyrimidin-4-ol or 2,4-dihydroxy-5-methoxypyrimidine, will depend on commercial availability and the desired synthetic strategy. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis of this valuable building block, paving the way for the discovery of novel and potent therapeutic agents.

References

- CN101486684B - Preparation of 2, 4-dichloro-5-methoxy pyrimidine - Google Patents.

- Siddesh, M. B., et al. "Synthesis of Polynuclear Pyrimidine Derivatives and Their Pharmacological Activities." Journal of Applicable Chemistry, vol. 2, no. 5, 2013, pp. 1281-1288.

- CN103570631A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents.

-

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC - NIH. Available at: [Link]

-

Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Available at: [Link]

- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents.

-

Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... - ResearchGate. Available at: [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH. Available at: [Link]

-

Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment | Request PDF - ResearchGate. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Available at: [Link]

-

Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4 ',5 ': 4,5]thiazolo[3,2-a]benzimidazole - ResearchGate. Available at: [Link]

-

Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis routes of 2-(Methylthio)pyrimidin-4-ol [benchchem.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 11. heteroletters.org [heteroletters.org]

The Therapeutic Potential of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activities.[1][2] This technical guide delves into the specific and promising class of 4-hydrazino-5-methoxy-2-methylthiopyrimidine derivatives. While direct extensive research on this exact substitution pattern is emerging, this document synthesizes data from closely related analogues to provide a predictive framework for their synthesis, biological evaluation, and potential mechanisms of action. By examining the established anticancer and antimicrobial properties of similar pyrimidine and hydrazino-containing compounds, we aim to equip researchers with the foundational knowledge to explore the therapeutic landscape of these novel derivatives.

Introduction: The Pyrimidine Core in Drug Discovery

The six-membered heterocyclic pyrimidine ring is a privileged structure in drug development, integral to life as a component of nucleic acids (cytosine, thymine, and uracil).[3] Its inherent ability to mimic the purine bases and interact with a wide array of biological targets has led to the development of drugs across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[4][5][6] The strategic functionalization of the pyrimidine ring can modulate its pharmacokinetic and pharmacodynamic properties, making it a highly adaptable scaffold for medicinal chemists.[1]

The introduction of a hydrazino group at the C4 position, a methoxy group at C5, and a methylthio group at C2 is a rational design strategy. The hydrazino and related hydrazone moieties are known to contribute significantly to the biological activity of various heterocyclic compounds, often enhancing their anticancer and antimicrobial efficacy.[4][7] The methoxy group can influence lipophilicity and metabolic stability, while the methylthio group can serve as a leaving group or a key interaction point with biological targets. This guide will explore the confluence of these structural features and their anticipated impact on biological activity.

Synthetic Pathways and Methodologies

The synthesis of this compound derivatives is anticipated to follow established protocols for the preparation of substituted pyrimidines. A common and effective strategy involves the nucleophilic substitution of a halogenated pyrimidine precursor with hydrazine hydrate.[8][9][10]

General Synthetic Protocol:

A plausible synthetic route would commence with a suitably substituted pyrimidine, such as a 4-chloro-5-methoxy-2-methylthiopyrimidine. This precursor can be obtained through various multi-step syntheses, often starting from simpler acyclic precursors that undergo cyclization to form the pyrimidine ring.

Step 1: Synthesis of the 4-Chloropyrimidine Precursor The synthesis of the 4-chloro intermediate is a critical step. For instance, a related compound, 2-methoxy-4-chloro-5-fluoropyrimidine, is prepared by reacting 2-methoxy-5-fluorouracil with phosphorus oxychloride in the presence of an organic solvent and an acid binding agent like triethylamine.[11] A similar approach could be adapted for the 5-methoxy-2-methylthio analogue.

Step 2: Hydrazinolysis The key transformation is the reaction of the 4-chloropyrimidine with hydrazine hydrate. This nucleophilic aromatic substitution reaction, termed hydrazinolysis, typically proceeds under mild conditions to yield the desired 4-hydrazino derivative.[8][9][10]

Experimental Workflow: Synthesis of a this compound Derivative

Caption: General workflow for the synthesis of this compound derivatives.

Anticipated Biological Activities and Mechanisms of Action

Based on the extensive literature on pyrimidine derivatives, the this compound scaffold is predicted to exhibit significant anticancer and antimicrobial activities.

Anticancer Potential

Substituted pyrimidines are well-established as anticancer agents, with mechanisms often involving the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[12][13]

Potential Mechanism of Action: Kinase Inhibition

Many pyrimidine-based drugs function as ATP-competitive inhibitors of protein kinases.[14] The nitrogen atoms of the pyrimidine ring can form key hydrogen bonds within the ATP-binding pocket of kinases, while substituents on the ring can occupy adjacent hydrophobic regions, thereby enhancing binding affinity and selectivity. The 4-hydrazino group could potentially form additional hydrogen bonds, further anchoring the molecule in the active site.

Signaling Pathway: Potential Inhibition of a Generic Tyrosine Kinase

Caption: Proposed mechanism of kinase inhibition by this compound derivatives.

Antimicrobial Activity

Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[5][6][15] The incorporation of a hydrazino moiety can enhance these properties.

Potential Mechanism of Action: Disruption of Essential Bacterial Processes

The antimicrobial action of pyrimidine derivatives can arise from the inhibition of essential microbial enzymes, such as dihydrofolate reductase or DNA gyrase, or through the disruption of cell wall synthesis.[12][15] The structural similarity of the pyrimidine core to natural purines and pyrimidines allows these compounds to act as antimetabolites, interfering with nucleic acid synthesis.

Structure-Activity Relationship (SAR) Considerations

The biological activity of this compound derivatives can be fine-tuned by modifying the substituents on the pyrimidine ring and the hydrazino group.

| Position | Substitution | Predicted Impact on Activity |

| C2 | -SMe (Methylthio) | Can influence binding and may serve as a leaving group for covalent modification of the target. |

| C4 | -NHNH2 (Hydrazino) | Key for biological activity, likely involved in hydrogen bonding with the target protein.[16] |

| C5 | -OMe (Methoxy) | Can enhance lipophilicity, potentially improving cell permeability and metabolic stability.[3] |

| Hydrazino Group | Substitution (e.g., forming hydrazones) | Can significantly modulate activity; aromatic or heterocyclic substituents can introduce additional binding interactions.[7] |

Protocols for Biological Evaluation

To ascertain the therapeutic potential of novel this compound derivatives, a series of in vitro assays are recommended.

Anticancer Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. Based on the well-documented biological activities of related pyrimidine and hydrazino-containing compounds, these derivatives are anticipated to possess significant anticancer and antimicrobial properties. The synthetic accessibility of these compounds, coupled with the potential for diverse functionalization, provides a fertile ground for the development of new drug candidates.

Future research should focus on the synthesis of a library of these derivatives with variations at the hydrazino group to explore the structure-activity relationships. Subsequent comprehensive biological evaluation, including in vitro and in vivo studies, will be crucial to validate their therapeutic potential and elucidate their mechanisms of action.

References

-

El‐Wareth, A., & Sarhan, A. O. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Journal of the Chinese Chemical Society, 47(6), 1279–1286. [Link]

-

Ghoneim, K. M., et al. (2021). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 11(1), 1-22. [Link]

- Google Patents. (2014). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.

-

El-Wareth, A., & Sarhan, A. O. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Semantic Scholar. [Link]

-

van der Plas, H. C., & Taylor, E. C. (1970). Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine. Journal of the Chemical Society C: Organic, 134-137. [Link]

-

ResearchGate. (n.d.). Structure -activity relationship of trisubstituted pyrimidines. [Link]

-

Saeed, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2157. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 17(5), 5538-5555. [Link]

-

ResearchGate. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. [Link]

-

Preprints.org. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]

-

Future Science. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. [Link]

-

ResearchGate. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]

-

Chen, S. F., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(10), 1961-1966. [Link]

-

Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

-

Karaman, R. (2017). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Journal of Heterocyclic Chemistry, 54(1), 338-345. [Link]

-

CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]

-

MDPI. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

-

MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. [Link]

-

Sinha, B. K., & Mason, R. P. (2016). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. Journal of Drug Metabolism & Toxicology, 7(4), 1-8. [Link]

-

Journal of Advanced Scientific Research. (2012). Pyrimidine As Anticancer Agent: A Review. [Link]

-

ResearchGate. (2023). Antibacterial activity of pyrimidine derivatives. [Link]

Sources

- 1. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of the cFMS kinase inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in normal and arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. turkjps.org [turkjps.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and antimicrobial activity of 4,5-dihydropyrimidine-5-carbonitrile derivatives: their synthesis and spectral elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sci-Hub. Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole / Journal of the Chinese Chemical Society, 2000 [sci-hub.box]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents [mdpi.com]

- 14. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. japsonline.com [japsonline.com]

- 16. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 4-Hydrazino-5-methoxy-2-methylthiopyrimidine in Medicinal Chemistry

Abstract

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics. Within this vast chemical space, 4-Hydrazino-5-methoxy-2-methylthiopyrimidine emerges as a highly versatile, yet underexplored, building block. Its unique arrangement of functional groups—a reactive hydrazino moiety, an electron-donating methoxy group, and a displaceable methylthio group—presents a rich platform for the synthesis of diverse heterocyclic systems. This technical guide provides an in-depth exploration of the synthesis, chemical reactivity, and potential medicinal chemistry applications of this scaffold, offering researchers a roadmap for leveraging its synthetic potential in the pursuit of novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine ring system is a fundamental component of life, integral to the structure of nucleic acids (cytosine, thymine, and uracil). This inherent biological relevance has made pyrimidine derivatives a focal point of drug discovery for decades.[1] Their ability to mimic endogenous purines and pyrimidines allows them to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes.[2] The strategic placement of various substituents on the pyrimidine ring can modulate its electronic properties, solubility, and steric profile, thereby fine-tuning its pharmacological activity.[3]

The subject of this guide, this compound, is a prime example of a strategically substituted pyrimidine. The hydrazino group at the C4 position is a potent nucleophile and a precursor to numerous heterocyclic rings. The methoxy group at C5 enhances the electron density of the ring, influencing its reactivity and potential for hydrogen bonding. The methylthio group at C2, while also electronically influencing the ring, serves as a versatile leaving group, enabling further derivatization. This combination of functionalities makes it a valuable intermediate for the construction of complex molecular architectures with therapeutic potential.

Synthesis of the Core Scaffold

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 4-Chloro-5-methoxy-2-methylthiopyrimidine (Intermediate)

-

Causality: The first step involves the selective displacement of one chloro group. The C2 and C4 positions of the pyrimidine ring exhibit different reactivities. In this case, we exploit the subtle differences in electrophilicity to achieve mono-substitution. The use of one equivalent of sodium thiomethoxide at a controlled temperature is crucial for preventing disubstitution.

-

Methodology:

-

To a stirred solution of 2,4-dichloro-5-methoxypyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add sodium thiomethoxide (1 equivalent) portion-wise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate.

-

Step 2: Synthesis of this compound (Final Product)

-

Causality: The second step is a nucleophilic aromatic substitution where the highly nucleophilic hydrazine displaces the remaining chloro group. This reaction, often referred to as hydrazinolysis, is a common and efficient method for introducing a hydrazino group onto a heterocyclic ring.[5]

-

Methodology:

-

Dissolve the 4-Chloro-5-methoxy-2-methylthiopyrimidine intermediate (1 equivalent) in a suitable solvent like ethanol.

-

Add hydrazine hydrate (2-3 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

-

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential for further chemical transformations, making it a versatile scaffold for generating libraries of diverse compounds.

Reactions of the Hydrazino Group

The hydrazino moiety is a gateway to a variety of fused heterocyclic systems. Its reaction with various electrophiles can lead to the formation of five- and six-membered rings.

-

Formation of Pyrazoles: Reaction with 1,3-dicarbonyl compounds or their equivalents will yield pyrazole-fused pyrimidines.[6]

-

Formation of Triazolopyrimidines: Cyclization with reagents like formic acid, triethyl orthoformate, or cyanogen bromide can lead to the formation of triazolo[4,3-c]pyrimidines, a class of compounds with known biological activities.[7]

-

Formation of Hydrazones: Condensation with aldehydes and ketones readily forms hydrazones. These hydrazone derivatives themselves can exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[8]

Caption: Key reactions of the hydrazino group for generating diverse heterocyclic systems.

Displacement of the Methylthio Group

The 2-methylthio group can be displaced by various nucleophiles, allowing for further diversification of the scaffold. This displacement is typically facilitated by an initial oxidation of the sulfur to a more reactive sulfoxide or sulfone.

-

Amination: Reaction with various primary and secondary amines can introduce a diverse range of amino substituents at the C2 position.

-

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can yield the corresponding 2-alkoxy or 2-aryloxy pyrimidines.

Applications in Medicinal Chemistry

The structural features of this compound and its derivatives make them attractive candidates for targeting various biological pathways implicated in disease.

Potential as Kinase Inhibitors

The pyrimidine scaffold is a well-established core for kinase inhibitors. Many FDA-approved kinase inhibitors feature a substituted pyrimidine ring that mimics the adenine of ATP, binding to the hinge region of the kinase domain. The derivatives of this compound, particularly those with fused heterocyclic rings, could be designed to target the ATP-binding site of various kinases involved in cancer and inflammatory diseases.[9]

Anticancer and Antiproliferative Agents

Derivatives of pyrimidines and hydrazones have demonstrated significant anticancer and antiproliferative activities.[8] The mechanism of action can be diverse, including inhibition of cell cycle progression, induction of apoptosis, and anti-angiogenic effects. The scaffold presented here offers a starting point for the development of novel anticancer agents.

Anti-inflammatory and Antimicrobial Agents

Pyrimidine derivatives have also been explored for their anti-inflammatory and antimicrobial properties.[10] By modifying the substituents on the pyrimidine ring and the groups introduced via the hydrazino and methylthio moieties, it is possible to develop compounds with potent activity against a range of pathogens and inflammatory targets.

Quantitative Data and Structure-Activity Relationships (SAR)

While specific quantitative data for derivatives of this compound is not yet published, we can extrapolate potential SAR trends from related compound classes. The following table presents hypothetical data to illustrate potential SAR exploration.

| Compound ID | R1 (from Hydrazino) | R2 (at C2) | Kinase A IC50 (nM) | Cancer Cell Line B GI50 (µM) |

| Lead-01 | H | -SMe | >10000 | >100 |

| Lead-02 | -C(O)Ph | -SMe | 5230 | 75.2 |

| Lead-03 | Fused Pyrazole | -SMe | 850 | 12.5 |

| Lead-04 | Fused Triazole | -SMe | 450 | 8.9 |

| Lead-05 | Fused Triazole | -NH(c-propyl) | 120 | 2.1 |

| Lead-06 | Fused Triazole | -OPh | 310 | 5.6 |

This hypothetical data suggests that:

-

Derivatization of the hydrazino group into a fused heterocyclic ring system (e.g., triazole) significantly enhances biological activity.

-

Displacement of the methylthio group with a suitable amine (e.g., cyclopropylamine) can further improve potency.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites offer a rich platform for the generation of diverse compound libraries. Future research should focus on the synthesis and biological evaluation of derivatives of this core, with a particular emphasis on kinase inhibition and anticancer applications. The exploration of structure-activity relationships will be crucial in optimizing the potency and selectivity of these novel compounds, potentially leading to the discovery of next-generation therapeutics.

References

- Google Patents. (n.d.). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.

-

ResearchGate. (2000). Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole. Retrieved from [Link]

- Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

Journal of the Chemical Society C: Organic. (1969). Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine. Retrieved from [Link]

-

Journal of the Chinese Chemical Society. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Retrieved from [Link]

-

Iowa State University. (n.d.). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. Retrieved from [Link]

- Google Patents. (n.d.). JP3259196B2 - Method for producing 2-hydrazino-4,6-dimethoxypyrimidine.

-

PubMed. (2016). Design, synthesis and biological evaluation of[4]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents. Retrieved from [Link]

-

PubMed Central. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]

- Google Patents. (n.d.). CN102757390A - Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine.

-

National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Retrieved from [Link]

- Google Patents. (n.d.). US7300935B2 - Thienopyrimidine compounds and use thereof.

-

Sunrise. (n.d.). Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin. Retrieved from [Link]

-

SciSpace. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]

-

SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 3. Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 4. Sci-Hub. Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole / Journal of the Chinese Chemical Society, 2000 [sci-hub.sg]

- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of [1,2,3]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

Introduction: The Pyrimidine Core in Modern Medicinal Chemistry

An In-depth Technical Guide to 4-Hydrazino-5-methoxy-2-methylthiopyrimidine: Synthesis, Characterization, and Applications in Drug Discovery

The pyrimidine scaffold is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of nucleic acids.[1] Its prevalence in nature has made it a privileged structure in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core.[2] The strategic functionalization of the pyrimidine ring allows for fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide focuses on a specific, highly versatile pyrimidine derivative: This compound .

This compound serves as a critical building block, or synthon, for the construction of more complex heterocyclic systems. Its importance lies in the unique combination of its functional groups:

-

The Pyrimidine Ring: A proven scaffold for engaging with a variety of biological targets, particularly the ATP-binding site of protein kinases.[3]

-

The 4-Hydrazino Group (-NHNH₂): A highly reactive nucleophile, this group is the primary site for synthetic elaboration, enabling the formation of fused ring systems like pyrazoles and triazoles.[4][5]

-

The 5-Methoxy Group (-OCH₃): An electron-donating group that can influence the electronic properties of the pyrimidine ring and engage in specific hydrogen bonding interactions within a target's active site. The presence of a methoxy group has been correlated with enhanced biological activity in certain contexts.[2]

-

The 2-Methylthio Group (-SCH₃): This group can modulate the lipophilicity and metabolic stability of the molecule. It can also be a site for further chemical modification if desired.

This guide provides a comprehensive overview of the synthesis, characterization, and strategic application of this compound for researchers, scientists, and drug development professionals.

Synthesis and Characterization: From Precursor to Purified Intermediate

The synthesis of hydrazino-substituted pyrimidines is typically achieved through a robust and reliable two-step sequence involving chlorination followed by nucleophilic substitution with hydrazine. This approach is cost-effective and amenable to industrial-scale production.[6]

Synthetic Pathway

The logical pathway begins with a readily available pyrimidine precursor, which is first activated by conversion to a 4-chloro derivative. The highly reactive chloro group is then displaced by hydrazine hydrate in a nucleophilic aromatic substitution reaction.

Caption: General two-step synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for analogous 4-hydrazinopyrimidine compounds.[5][6]

Step 1: Synthesis of 4-Chloro-5-methoxy-2-methylthiopyrimidine

-

To a stirred suspension of 2-Methylthio-5-methoxy-pyrimidin-4-ol (1 equivalent) in a suitable non-polar solvent (e.g., toluene), add phosphorus oxychloride (POCl₃, 1.5 equivalents).

-

Add an acid binder, such as triethylamine (1.8 equivalents), dropwise to the mixture. The use of triethylamine has been shown to significantly improve reaction yield compared to other bases.[6]

-

Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro intermediate.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-Chloro-5-methoxy-2-methylthiopyrimidine (1 equivalent) in ethanol or a similar polar solvent.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add hydrazine hydrate (N₂H₄·H₂O, 2 equivalents) dropwise while maintaining the temperature below 10 °C. Hydrazine is a potent nucleophile that readily displaces the activated chloro group.[4][5]

-

Allow the reaction to stir at room temperature for 5-20 hours, again monitoring by TLC.[6]

-

Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.

-

Wash the collected solid with cold ethanol and dry under vacuum to afford the final product. Further purification can be achieved by recrystallization if necessary.

Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A standard workflow involves a combination of spectroscopic and chromatographic techniques.[7]

Caption: Standard workflow for compound purification and characterization.

Expected Analytical Data: While detailed experimental spectra for this specific compound are not widely published, expected characteristics can be predicted based on its structure and data from analogous compounds.[8]

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy (-OCH₃) protons, methylthio (-SCH₃) protons, pyrimidine ring proton, and hydrazino (-NHNH₂) protons. |

| ¹³C NMR | Resonances for each unique carbon atom in the pyrimidine ring, methoxy group, and methylthio group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the compound's molecular weight (C₆H₉N₄OS, MW: ~185.23 g/mol ). Key fragmentation patterns would include the loss of the methylthio or hydrazino groups. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (hydrazino group), C-N stretching, C=N stretching (pyrimidine ring), and C-O stretching (methoxy group). |

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the versatile reactivity of its hydrazino group. This functionality is a gateway to a vast array of fused heterocyclic systems, which are of great interest in drug discovery.

Key Reactions: Building Complexity

The hydrazino moiety can act as a binucleophile, reacting with 1,2- or 1,3-dielectrophiles to form five- or six-membered rings, respectively.

-

Pyrazole Formation: Reaction with β-dicarbonyl compounds or their equivalents leads to the formation of a fused pyrazolo[3,4-d]pyrimidine ring system. This scaffold is a well-established core for various kinase inhibitors.[9]

-

Triazole Formation: Cyclization with reagents like orthoesters or carboxylic acid derivatives can yield triazolo[4,3-c]pyrimidine or triazolo[1,5-c]pyrimidine isomers.[4][5] These fused systems are also prominent in medicinal chemistry.[10]

-

Hydrazone Formation: Simple condensation with aldehydes or ketones yields stable hydrazone derivatives.[11] This reaction can be used to link the pyrimidine core to other pharmacophores or to modulate its properties.

Caption: Synthetic utility for creating diverse heterocyclic scaffolds.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[12] Consequently, kinase inhibitors are a major focus of modern drug development. The pyrimidine core is exceptionally well-suited to serve as a scaffold for ATP-competitive kinase inhibitors, as it can mimic the adenine portion of ATP and form key hydrogen bonds in the hinge region of the kinase active site.[3]

Derivatives of this compound, especially the fused pyrazolo[3,4-d]pyrimidines, are potent inhibitors of various kinases, including:

-

Tyrosine Kinases: Such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial targets in oncology.[1][12]

-

Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, making them attractive targets for developing anti-proliferative agents.[1]

-

Janus Kinases (JAKs): Key mediators in cytokine signaling pathways, targeted for inflammatory diseases and certain cancers.[9]

The strategic design of substituents on the fused ring system allows for the optimization of potency and selectivity against specific kinase targets.[9][13]

Advanced Drug Design Concepts: Bioisosteric Replacement

In lead optimization, medicinal chemists frequently use the strategy of bioisosteric replacement to improve a compound's pharmacological profile (e.g., potency, selectivity, or ADME properties) without losing the desired biological activity.[14][15] This involves replacing a functional group with another that has similar steric and electronic properties.[16][17]

For the this compound scaffold, several bioisosteric replacements could be envisioned:

-

Replacing the 2-Methylthio Group: This group could be swapped with other small alkyl groups, alkoxy groups, or even a simple hydrogen or amino group to modulate solubility and metabolic stability.

-

Modifying the 5-Methoxy Group: It could be replaced with other hydrogen bond acceptors like a hydroxyl group, or with groups that alter the ring's electronics, such as a fluorine atom.[6]

-

Scaffold Hopping: In a more advanced strategy, the entire pyrimidine core could be replaced by another hinge-binding scaffold, such as a purine, pyrazine, or imidazopyridazine, while retaining the key interaction points.[13][18]

These modifications allow for the exploration of new chemical space and the generation of novel intellectual property.[16]

Conclusion and Future Perspectives

This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery. Its straightforward synthesis and the rich reactivity of its hydrazino group provide a reliable pathway to complex molecular architectures, particularly the pyrazolo[3,4-d]pyrimidine scaffold that is central to many kinase inhibitor programs.

Future research will likely focus on expanding the library of derivatives built from this core, employing combinatorial chemistry and high-throughput screening to identify novel inhibitors against both established and emerging biological targets. Furthermore, the application of computational methods and advanced drug design strategies like scaffold hopping will continue to leverage the fundamental utility of this valuable synthetic intermediate. The continued exploration of its chemistry is a promising avenue for the development of the next generation of targeted therapeutics.

References

- Jiangsu Agricultural Hormone Engineering Technology Research Centre Co Ltd. (2015). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.

-

Sarhan, A. O., & El-Wareth, A. (2000). Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole. ResearchGate. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. National Institutes of Health. [Link]

-

El‐Wareth, A., & Sarhan, A. O. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Journal of the Chinese Chemical Society, 47(6), 1279–1286. [Link]

-

Brown, D. J., & Nagamatsu, T. (1971). Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine. Journal of the Chemical Society C: Organic, 10, 1881-1884. [Link]

-

Gomtsyan, A. (2012). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. ResearchGate. [Link]

-

Sharma, A., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. [Link]

-

PubChem. (n.d.). 5-Fluoro-4-hydrazino-2-methoxypyrimidine. National Center for Biotechnology Information. [Link]

-

Stumpfe, D., & Bajorath, J. (2012). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 52(4), 1146-1151. [Link]

-

Laconde, G., et al. (2021). Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2. ResearchGate. [Link]

-

Tota, M. R., & Smith, A. B. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. National Institutes of Health. [Link]

-

Sharma, P., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

-

El-Sayed, N. N. E., & El-Karim, S. S. A. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]

-

Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. National Institutes of Health. [Link]

-

Mohammed, H. A., et al. (2021). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Research Journal of Pharmacy and Technology, 14(11), 5821-5828. [Link]

-

ResearchGate. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by... ResearchGate. [Link]

-

Ravichandran, V., & Mohan, S. (2023). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences. [Link]

-

SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem. [Link]

-

PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. National Center for Biotechnology Information. [Link]

-

Zheldakov, A. S., et al. (2022). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. MDPI. [Link]

-

Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

Sources

- 1. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijmphs.com [ijmphs.com]

- 4. researchgate.net [researchgate.net]

- 5. Sci-Hub. Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole / Journal of the Chinese Chemical Society, 2000 [sci-hub.box]

- 6. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 18. researchgate.net [researchgate.net]

Discovery and synthesis of substituted hydrazinopyrimidines

An In-Depth Technical Guide to the Discovery and Synthesis of Substituted Hydrazinopyrimidines

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of substituted hydrazinopyrimidines. We will delve into the foundational chemistry, explore robust synthetic methodologies, and examine their application in modern drug discovery, grounded in field-proven insights and authoritative literature.

Introduction: The Hydrazinopyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, famously forming the structural basis for the nucleobases uracil, thymine, and cytosine.[1] When functionalized with a hydrazine (-NHNH₂) or a substituted hydrazone moiety, the resulting hydrazinopyrimidine scaffold gains significant versatility, making it a "privileged structure" in drug discovery. This functionalization introduces unique physicochemical properties, including the capacity for multiple hydrogen bond interactions, which is critical for potent and selective binding to biological targets.[2]

Substituted hydrazinopyrimidines have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1] This guide will elucidate the key synthetic pathways that enable the creation of diverse hydrazinopyrimidine libraries and explore the structure-activity relationships (SAR) that drive the optimization of these molecules into viable clinical candidates.

Core Synthetic Strategies: From Building Blocks to Bioactive Molecules

The synthesis of substituted hydrazinopyrimidines primarily relies on a few robust and versatile chemical transformations. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on both the pyrimidine core and the hydrazine moiety.

Nucleophilic Aromatic Substitution: The Workhorse Reaction

The most direct and widely employed method for creating the core hydrazinopyrimidine structure is through the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine with hydrazine.

Causality of the Experimental Choice: Pyrimidine rings are electron-deficient, which activates positions 2, 4, and 6 for nucleophilic attack. Halogens (especially Chlorine) at these positions serve as excellent leaving groups. Hydrazine hydrate is a potent, readily available nucleophile that readily displaces the halide to form a stable C-N bond.

A typical reaction involves heating a 2-chloropyrimidine derivative with an excess of hydrazine hydrate, often in an alcoholic solvent like ethanol.[3] The excess hydrazine can also act as a base to neutralize the HCl byproduct.

Caption: General workflow for synthesizing the core 2-hydrazinopyrimidine scaffold.

Hydrazone Formation: A Gateway to Chemical Diversity

Once the hydrazinopyrimidine intermediate is secured, the terminal amine of the hydrazine group provides a reactive handle for further diversification. The condensation reaction with a wide array of aldehydes and ketones is the most common strategy to generate a library of substituted hydrazone derivatives.[4]

Causality of the Experimental Choice: This acid-catalyzed condensation is a high-yielding and operationally simple reaction. It allows for the introduction of diverse aryl, heteroaryl, or alkyl substituents (R¹ and R² groups), enabling a broad exploration of the chemical space around the core scaffold. This is fundamental for developing a comprehensive Structure-Activity Relationship (SAR).

Caption: Diversification of the hydrazinopyrimidine core via hydrazone formation.

Application in Drug Discovery: A Case Study on FAK Inhibitors

The true value of a chemical scaffold is realized in its application to solve therapeutic challenges. Substituted hydrazinopyrimidines have emerged as potent inhibitors of various protein kinases, which are critical targets in oncology.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a key role in cell proliferation, survival, and migration. The development of FAK inhibitors is a promising strategy for cancer therapy. A recent study detailed the discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents that inhibit FAK.[2]

Structure-Activity Relationship (SAR) Analysis

The researchers synthesized a series of compounds and evaluated their ability to inhibit the proliferation of FAK-overexpressing TPC-1 cancer cells. The data reveals critical insights into how specific substitutions impact biological activity.[2]

| Compound | R Group (Substitution on Hydrazone) | TPC-1 IC₅₀ (µM) | FAK IC₅₀ (nM) |

| Lead (TAE-226) | (Reference Compound) | - | - |

| 14a | 2-Fluorophenyl | 0.445 | - |

| 14d | 4-Fluorophenyl | 0.198 | - |

| 14f | 4-Trifluoromethylphenyl | 0.113 | 35 |

| 14j | 4-Methoxyphenyl | 1.460 | - |

| Data synthesized from the findings reported in the discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents.[2] |

Interpretation of SAR:

-